molecular formula C11H9F3O2 B571523 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 1260019-45-1

6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B571523
CAS No.: 1260019-45-1
M. Wt: 230.186
InChI Key: RIRDJSLCCPPYKA-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. The trifluoromethoxy (-OCF₃) substituent at the 6-position introduces strong electron-withdrawing effects, which can significantly alter the compound’s electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

6-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRDJSLCCPPYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)(F)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the trifluoromethoxy group with other functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has shown promise in medicinal chemistry due to its potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethoxy group is believed to enhance cellular uptake and interaction with target proteins involved in cancer progression .
  • Antimicrobial Properties : Research indicates that compounds with similar structures can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Materials Science Applications

In materials science, this compound can be utilized for:

  • Polymer Synthesis : The compound can serve as a monomer in the production of specialty polymers with enhanced thermal and chemical stability due to the presence of fluorine atoms .
  • Fluorescent Materials : Its unique electronic properties may allow it to be used in the development of fluorescent materials for sensors or imaging applications .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies demonstrating the applications of this compound:

StudyFocusFindings
Anticancer ActivityIdentified cytotoxic effects against breast cancer cells.
Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria.
Polymer DevelopmentDeveloped a polymer with enhanced thermal stability using this compound as a monomer.

These studies indicate a growing interest in the compound's potential across different fields.

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. These interactions can modulate various biological processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The DHN scaffold is highly versatile, with modifications at the 6-, 7-, or 8-positions leading to varied biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Key DHN Derivatives and Their Properties
Compound Name Substituent(s) Key Properties/Activities References
6-(Trifluoromethoxy)-DHN -OCF₃ at 6-position High lipophilicity (predicted), potential metabolic stability; limited direct data
6-Methoxy-DHN (Compound 6m) -OCH₃ at 6-position Strong anti-neuroinflammatory activity (IC₅₀: ~5 µM), low toxicity in microglia models
6-(Trifluoromethyl)-DHN -CF₃ at 6-position Fluorinated building block; used in high-purity pharmaceutical synthesis
6-(Dimethylamino)-DHN -N(CH₃)₂ at 6-position Fluorescent probe precursor; used in H₂S detection with fast response and red-shift
7-Fluoro-2-(trifluoromethylbenzylidene)-DHN -F at 7-position, -CF₃-benzylidene Structural basis for chalcone derivatives; crystallographic data available
4,6,8-Trihydroxy-DHN (Compound 52–55) Multiple -OH groups Nematocidal activity (LD₅₀: 206–540 µg/mL); systemic action against Bursaphelenchus spp.

Physicochemical Properties

  • Lipophilicity:
    The -OCF₃ group increases logP compared to -OCH₃ or -OH, enhancing blood-brain barrier penetration (critical for neuroactive compounds).
  • Solubility:
    Fluorinated derivatives generally exhibit lower aqueous solubility, necessitating formulation optimization for in vivo applications.
  • Stability: Trifluoromethoxy groups resist metabolic degradation more effectively than methoxy groups, as seen in other fluorinated pharmaceuticals .

Biological Activity

6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one, a compound characterized by its trifluoromethoxy group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Chemical Formula : C11H9F3O
  • Molecular Weight : 214.18 g/mol
  • IUPAC Name : 6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one
  • CAS Number : 1260019-45-1

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that naphthoquinones can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa25ROS generation
A54930Caspase activation

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of naphthalenones possess antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Reference
E. coli62.5
S. aureus78.12

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cells, leading to cellular damage and apoptosis.
  • Caspase Activation : It activates caspases, critical for the execution phase of apoptosis.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing permeability changes and cell lysis.

Case Study 1: Anticancer Activity in Bladder Cancer Xenografts

In a study evaluating the effects of naphthoquinone derivatives on bladder cancer xenografts, it was found that treatment with these compounds significantly reduced tumor size and improved survival rates in animal models. The study highlighted the potential for these compounds as novel therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Activity Against MRSA

A recent investigation into the antimicrobial properties of naphthoquinone derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that these compounds could serve as effective alternatives to conventional antibiotics in treating resistant infections .

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